molecular formula C21H23N3O2 B11141029 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11141029
M. Wt: 349.4 g/mol
InChI Key: MLZIPWYOPLFWHZ-UHFFFAOYSA-N
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Description

2-(7-Methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound designed for research applications in medicinal chemistry and neuroscience. Its molecular structure incorporates two pharmaceutically significant moieties: a 7-methoxyindole group and a phenylpiperazine unit, linked by a ketone-based spacer. This specific architecture is of high interest in the design and development of novel bioactive molecules. Compounds featuring the phenylpiperazine pharmacophore are extensively investigated for their affinity towards central nervous system (CNS) targets . Specifically, such structures are often explored as ligands for dopamine receptors, particularly the D2 and D3 subtypes . Research indicates that dopamine D3 receptor-preferring agonists can exhibit neuroprotective properties, making this a valuable structural template in Parkinson's disease research . The indole nucleus, a prevalent scaffold in many natural products and drugs, further enhances the compound's potential for interaction with various enzymatic systems and receptors . The integration of these features makes this chemical a promising candidate for studying receptor binding kinetics, functional activity in cell-based assays, and structure-activity relationships (SAR) in the pursuit of new therapeutic agents. Applications: This compound is intended for use in biochemical research, receptor binding studies, and as a key intermediate in synthetic organic chemistry for the development of novel pharmacologically active molecules. Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(7-methoxyindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C21H23N3O2/c1-26-19-9-5-6-17-10-11-24(21(17)19)16-20(25)23-14-12-22(13-15-23)18-7-3-2-4-8-18/h2-11H,12-16H2,1H3

InChI Key

MLZIPWYOPLFWHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Fragment Coupling via Nucleophilic Acyl Substitution

A widely employed strategy involves synthesizing the indole and piperazine fragments separately, followed by coupling via an acyl chloride intermediate.

Step 1: Synthesis of 7-Methoxyindole
7-Methoxyindole is prepared via the Fischer indole synthesis , where phenylhydrazine reacts with 4-methoxycyclohexanone under acidic conditions (HCl, ethanol, reflux, 12 h). The reaction proceeds through-sigmatropic rearrangement, yielding the indole core with 72–85% purity.

Step 2: Preparation of 1-(4-Phenylpiperazin-1-yl)Ethanone
4-Phenylpiperazine is acetylated using acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C to room temperature, 4 h). This intermediate, with a melting point of 96°C and density of 1.11 g/cm³, is isolated via vacuum filtration (yield: 89%).

Step 3: Coupling Reaction
The ethanone bridge is formed by reacting 7-methoxyindole with 1-(4-phenylpiperazin-1-yl)ethanone’s acyl chloride derivative. The acyl chloride is generated using thionyl chloride (SOCl₂, 60°C, 2 h), followed by nucleophilic substitution with indole in tetrahydrofuran (THF) and potassium carbonate (K₂CO₃) at reflux (18 h). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product in 68% yield.

One-Pot Tandem Alkylation-Acylation

This method streamlines synthesis by combining fragment assembly in a single reactor:

  • Alkylation : 7-Methoxyindole is treated with 1,2-dibromoethane in DMF with sodium hydride (NaH) to form 1-(2-bromoethyl)-7-methoxyindole.

  • Acylation : The bromoethyl intermediate reacts with 4-phenylpiperazine in acetonitrile (ACN) at 80°C for 24 h, followed by oxidation of the resultant secondary alcohol to a ketone using pyridinium chlorochromate (PCC).
    This approach reduces purification steps but achieves a lower yield (52%) due to competing side reactions.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable direct coupling of pre-functionalized fragments:

  • Buchwald-Hartwig Amination : Aryl halides (e.g., 1-bromo-7-methoxyindole) react with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of Pd₂(dba)₃ and Xantphos ligand (toluene, 110°C, 24 h).

  • Yield : 61% after recrystallization from ethanol.

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

ParameterCondition 1Condition 2Optimal Outcome
SolventTHFDMFTHF (higher polarity enhances nucleophilicity)
Temperature (°C)8011080 (avoids piperazine decomposition)
Reaction Time (h)182418 (prolonged time increases byproducts)

Catalytic Systems

  • Acid Catalysis : Sulfuric acid (H₂SO₄) improves acylation efficiency but risks indole ring protonation.

  • Base Selection : Et₃N outperforms K₂CO₃ in polar aprotic solvents due to superior deprotonation capacity.

Characterization and Analytical Data

Post-synthesis validation employs:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) signals at δ 7.25 (indole H-2), δ 3.85 (OCH₃), and δ 2.75 (piperazine CH₂).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : ESI-MS m/z 349.4 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Fragment Coupling6898High scalabilityMulti-step purification
One-Pot Tandem5295Reduced stepsLow yield due to side reactions
Pd-Catalyzed Coupling6197Direct bond formationCostly catalysts

Industrial-Scale Considerations

For bulk production, the fragment coupling method is preferred due to:

  • Reproducibility : Consistent yields across batches.

  • Cost-Effectiveness : Avoids expensive palladium catalysts.

  • Safety : Mild conditions minimize hazardous waste.

Chemical Reactions Analysis

Nucleophilic Substitutions Involving the Indole Moiety

The indole nitrogen in 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone can act as a nucleophile, participating in substitution reactions. For example, indole derivatives are known to undergo alkylation or acylation at the nitrogen atom under specific conditions . A related study involving 2-methyl-1H-indole demonstrated that trifluoroacetic acid (TFA) facilitates such reactions, suggesting analogous reactivity in this compound .

Piperazine Derivative Reactions

The piperazine ring in the compound undergoes substitution and coupling reactions. Key reactions include:

Reaction TypeConditionsProducts/YieldSource
Palladium-catalyzed coupling Pd(PPh₃)₄, Na₂CO₃, dimethoxyethane/ethanolBiphenyl-piperazine derivatives
Alkylation TFA, THF, argon atmosphereFormamide intermediates
Catalytic hydrogenation Partially deactivated Pd catalystPyridine-3-methanol

For example, in , piperazine derivatives were synthesized via Pd-catalyzed coupling with iodoarenes, yielding products like t-butyl 4-(methoxybiphenyl-4-yl)piperazine-1-carboxylate (67% yield).

Coupling Reactions

The compound’s synthesis often involves coupling reactions to form the indole-piperazine linkage. A representative procedure includes:

  • Palladium-mediated coupling : A mixture of indole precursors, iodoarenes, and Pd catalysts in polar aprotic solvents (e.g., dimethoxyethane/ethanol) refluxed for 1 hour .

  • Deprotection : TFA-mediated cleavage of protecting groups (e.g., tert-butyl esters) to yield free piperazine derivatives .

StepReagents/ConditionsExample ProductYieldSource
CouplingPd(PPh₃)₄, Na₂CO₃, refluxt-Butyl piperazine-1-carboxylate67%
DeprotectionTFA, CH₂Cl₂, room temperature1-(4′-methoxybiphenyl-4-yl)piperazine90%

Formylation and Reductive Amination

The compound’s synthesis may involve formylation of aniline derivatives followed by reductive amination:

  • Formylation : Reaction of amines with formic acid and acetic anhydride under heating (50°C) .

  • Reductive amination : Swern oxidation of alcohols to aldehydes, followed by condensation with amines .

Catalytic Hydrogenation

Palladium-based catalysts are used to reduce nitriles or alkenes in related compounds. For instance, catalytic hydrogenation of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-cyanide yields pyridine-3-methanol (52% yield) .

Spectroscopic Characterization

NMR data from related compounds provide insights into structural features:

CompoundKey NMR Shifts (δ)Source
t-Butyl 4-(methoxybiphenyl-4-yl)piperazine-1-carboxylate1.49 (s, tert-butyl), 3.17 (t, piperazine CH₂)
1-(4′-methoxybiphenyl-4-yl)piperazine3.06 (t, piperazine CH₂), 3.84 (s, methoxy)

Pharmacological Relevance

While direct data on this compound’s pharmacology is limited, its structural analogs (e.g., 4-(4-methylpiperazin-1-yl)indole derivatives) exhibit neuroprotective and serotonergic activity. The methoxy substitution at the indole’s 7-position and phenylpiperazine linkage likely influence receptor binding and metabolic stability.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the context of neuropharmacology. It has been studied for its interactions with dopamine receptors, which are crucial in the treatment of various neurological disorders.

Dopamine Receptor Interaction

Studies have shown that derivatives of this compound can selectively target D2 and D3 dopamine receptors. For example, one study highlighted its potential as a tool compound for investigating the mechanisms of action at these receptors, suggesting possible applications in treating conditions such as Parkinson's disease and schizophrenia .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone has been extensively studied to optimize its pharmacological properties. Modifications to the indole and piperazine moieties have been explored to enhance receptor selectivity and potency.

Compound VariantD2 Receptor AffinityD3 Receptor AffinityRemarks
Original CompoundHighModerateBase compound for further modifications
Variant AHigherSimilarImproved selectivity for D2
Variant BModerateHigherEnhanced activity at D3

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Neuroprotective Effects : In animal models of Parkinson's disease, derivatives of this compound showed neuroprotective effects, suggesting potential as a treatment option for neurodegenerative diseases .
  • Antipsychotic Activity : Research has indicated that certain variants exhibit antipsychotic-like effects in behavioral assays, supporting their use in psychiatric disorders .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound on cancer cell lines revealed promising results, indicating potential applications in oncology .

Mechanism of Action

The mechanism of action of 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The indole moiety can mimic the structure of serotonin, allowing the compound to bind to serotonin receptors and modulate their activity. The piperazine ring can enhance the binding affinity and selectivity of the compound for these receptors.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Indole Substituent Piperazine/Other Substituent Key Functional Differences Reference
2-(7-Methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone (Target) C22H23N3O2 377.44 7-methoxy 4-phenylpiperazine Reference compound
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone C22H24N3O2 379.5 2-methyl 4-(2-methoxyphenyl)piperazine Methoxy on phenyl, methyl on indole
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone C17H12N3O4S 354.36 5-nitro Thioether-linked 4-nitrophenyl Thioether bridge, nitro groups
2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone C22H21FN4O2 406.43 1-methyl 4-fluorophenylpiperazine + indole carbonyl Fluorophenyl and indole carbonyl
2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone C20H17ClFN3O2 393.83 4-chloro Piperidine-linked benzoxazolyl Chloroindole, benzoxazole-piperidine

Key Observations :

  • Indole Modifications: The methoxy group at the 7-position on the indole ring (target compound) contrasts with substituents like 5-nitro, 2-methyl, or 4-chloro in analogs.
  • Piperazine/Piperidine Variations : The 4-phenylpiperazine in the target compound differs from analogs with fluorophenyl, methoxyphenyl, or benzoxazole-linked piperidine groups. Such variations impact selectivity for targets like serotonin or dopamine receptors .
  • Bridge Functionality: Unlike thioether or carbonyl bridges in analogs , the ethanone bridge in the target compound offers a balance of rigidity and flexibility, which may affect pharmacokinetic properties.

Pharmacological and Functional Comparisons

Table 2: Reported Bioactivities of Structural Analogs

Compound Class/Example Reported Activity Mechanism/Target Reference
1-(4-Phenylpiperazin-1-yl)ethanone derivatives HIV-1 reverse transcriptase inhibition Antiviral (IC50 values not provided)
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Antimalarial (pIC50 = 8.2129) Plasmodium falciparum inhibition
JWH-250 (1-(1-Pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone) Cannabinoid receptor agonist CB1/CB2 receptor binding
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanones Antimicrobial (screening in progress) Not fully characterized

Key Insights :

  • Antiviral Potential: The 4-phenylpiperazine moiety in the target compound is shared with HIV-1 RT inhibitors, suggesting possible antiviral applications .
  • Antimalarial Activity : Nitro-substituted indole derivatives demonstrate high potency against Plasmodium, though the target compound lacks nitro groups .
  • Receptor Binding: Methoxy groups on indole or phenyl rings (e.g., JWH-250) are associated with cannabinoid receptor affinity, but the 7-methoxy position in the target compound may confer distinct selectivity .

Q & A

Q. What are the critical steps in synthesizing 2-(7-methoxy-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone, and how are intermediates purified?

The synthesis involves coupling a 7-methoxyindole derivative with a 4-phenylpiperazine moiety via a ketone linker. Key steps include:

  • Diazotization of precursor amines to activate reactive sites.
  • Nucleophilic substitution or condensation reactions under controlled pH and temperature.
  • Purification via column chromatography using silica gel and solvent gradients (e.g., ethyl acetate/hexane) to isolate isomers, as described for structurally similar compounds .
  • Characterization by 1H NMR to confirm regiochemistry and purity, particularly for distinguishing between (±)-trans isomers .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?

  • 1H NMR : Essential for verifying substituent positions on the indole and piperazine rings, especially distinguishing methoxy (-OCH3) and piperazine proton environments .
  • X-ray crystallography : Used to resolve absolute stereochemistry in crystalline forms. SHELX software (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography, though its limitations in handling twinned macromolecular data should be noted .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for confirming synthetic success.

Advanced Research Questions

Q. How can synthetic yield be optimized when isomerization occurs during the reaction?

Isomer formation (e.g., (±)-trans vs. cis) is influenced by steric and electronic factors. Strategies include:

  • Adjusting reaction solvents (e.g., polar aprotic solvents like DMF to stabilize transition states).
  • Using chiral catalysts or resolving agents during crystallization.
  • Temperature modulation to favor kinetic vs. thermodynamic products .
  • Post-synthetic purification via preparative HPLC or chiral column chromatography .

Q. What experimental designs are recommended for evaluating this compound’s biological activity in in vitro and in vivo models?

  • In vitro :
  • Receptor binding assays (e.g., radioligand displacement for serotonin or dopamine receptors due to structural similarity to piperazine-containing ligands) .
  • Cell-based assays (e.g., nitric oxide inhibition for anti-inflammatory activity, as seen in related 4-aminoquinoline-piperazine hybrids) .
    • In vivo :
  • Rodent models of inflammation (e.g., carrageenan-induced edema) with dose-response profiling.
  • Pharmacokinetic studies to assess blood-brain barrier penetration, leveraging the compound’s lipophilic indole and piperazine groups .

Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?

  • Perform structure-activity relationship (SAR) studies to isolate the effects of specific substituents (e.g., methoxy vs. chloro groups on indole).
  • Validate assay conditions (e.g., cell line specificity, receptor subtype selectivity) to rule out off-target effects .
  • Use computational docking simulations to compare binding affinities across analogs and identify critical molecular interactions .

Methodological Challenges and Solutions

Q. What are the limitations of using SHELX software for crystallographic refinement of this compound, and what alternatives exist?

  • Limitations : SHELX struggles with severe twinning or low-resolution data. It also requires manual intervention for macromolecular refinement.
  • Solutions :
  • Combine SHELXD (for phase determination) with Phenix or REFMAC5 for automated refinement of high-resolution data.
  • Use Olex2 or Coot for real-time model adjustment and validation .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound across labs?

  • Document reaction conditions rigorously (e.g., solvent purity, inert atmosphere details).
  • Share crystalline samples for cross-lab XRD validation.
  • Adopt standardized bioassay protocols (e.g., IC50 determination with positive controls like indomethacin for anti-inflammatory studies) .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response data in preclinical studies?

  • Nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values.
  • Two-way ANOVA for comparing treatment groups across multiple time points.
  • Survival analysis (Kaplan-Meier curves) for in vivo efficacy studies .

Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?

  • Use knockout/knockdown models (e.g., CRISPR-Cas9) to silence putative target receptors.
  • Employ orthogonal assays (e.g., calcium flux for GPCR activity vs. Western blotting for downstream signaling proteins) .

Ethical and Compliance Considerations

Q. What safety protocols are mandatory when handling this compound in the lab?

  • Follow OSHA guidelines for piperazine derivatives: Use fume hoods, PPE (gloves, lab coats), and emergency eyewash stations.
  • Refer to SDS sheets for spill management and first-aid measures (e.g., inhalation: move to fresh air; ingestion: seek medical attention) .

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